N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride is a chemical compound that belongs to the class of trifluoromethanesulfonamides. It is characterized by the presence of a sulfonamide functional group attached to a trifluoromethyl group, which imparts unique properties to the compound. This compound is primarily utilized in scientific research and has potential applications in medicinal chemistry due to its structural features.
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride is classified under:
The synthesis of N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride can be achieved through several synthetic pathways. Common methods include:
The synthetic process typically involves the following steps:
The molecular formula for N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride is . The structural representation includes:
NCC(S(=O)(=O)N)(C(F)(F)(F))
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride participates in several chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, making it a good electrophile in nucleophilic attack scenarios.
The mechanism of action for N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride primarily involves its role as a sulfonamide. Sulfonamides are known to inhibit bacterial growth by competing with para-aminobenzoic acid for the active site of dihydropteroate synthase in bacteria.
This inhibition leads to a decrease in folate synthesis, which is crucial for bacterial growth and replication. The trifluoromethyl group enhances the compound's lipophilicity and bioavailability.
Relevant data indicates that this compound has a moderate toxicity profile and should be handled with care.
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride has several scientific applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1